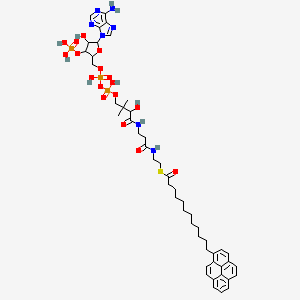

PDCoA

Description

Properties

CAS No. |

93255-33-5 |

|---|---|

Molecular Formula |

C49H66N7O17P3S |

Molecular Weight |

1150.1 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-pyren-1-yldodecanethioate |

InChI |

InChI=1S/C49H66N7O17P3S/c1-49(2,28-70-76(67,68)73-75(65,66)69-27-36-43(72-74(62,63)64)42(59)48(71-36)56-30-55-41-45(50)53-29-54-46(41)56)44(60)47(61)52-24-23-37(57)51-25-26-77-38(58)16-11-9-7-5-3-4-6-8-10-13-31-17-18-34-20-19-32-14-12-15-33-21-22-35(31)40(34)39(32)33/h12,14-15,17-22,29-30,36,42-44,48,59-60H,3-11,13,16,23-28H2,1-2H3,(H,51,57)(H,52,61)(H,65,66)(H,67,68)(H2,50,53,54)(H2,62,63,64) |

InChI Key |

BPNVONKYJJXBQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O |

Synonyms |

coenzyme A, pyrenedodecanoyl- PDCoA pyrenedodecanoyl-CoA pyrenedodecanoyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel, a cornerstone of chemotherapy regimens for a multitude of solid tumors, exerts its potent cytotoxic effects through a unique mechanism of action centered on the disruption of microtubule dynamics. This technical guide provides a comprehensive exploration of the molecular interactions and cellular consequences of paclitaxel administration. It delves into the specifics of its binding to β-tubulin, the resultant stabilization of microtubules, and the subsequent cascade of events leading to cell cycle arrest and apoptosis. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the critical pathways involved, offering a thorough resource for professionals in oncology research and drug development.

Introduction

Paclitaxel, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a highly effective antineoplastic agent. Its primary mechanism involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton responsible for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. By interfering with the dynamic instability of microtubules, paclitaxel effectively halts cell proliferation, particularly in rapidly dividing cancer cells, and triggers programmed cell death.

Molecular Mechanism of Action: Microtubule Stabilization

The principal molecular target of paclitaxel is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.

Binding to β-Tubulin

Paclitaxel binds to a specific pocket on the β-tubulin subunit, promoting the assembly of tubulin dimers into microtubules and stabilizing the existing polymers. This binding event effectively inhibits the depolymerization of microtubules, a critical process for the dynamic reorganization required during mitosis. The binding affinity of paclitaxel to tubulin is a key determinant of its efficacy and can be influenced by the expression of different β-tubulin isotypes, with overexpression of βIII-tubulin often associated with paclitaxel resistance due to a reduced binding affinity.

Table 1: Binding Affinity of Paclitaxel to β-Tubulin

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for β-tubulin | ~10 nM | [1] |

| Binding Stoichiometry | 1 mole of paclitaxel per mole of tubulin dimer | Not explicitly stated in search results |

| Note | The binding affinity can be influenced by the specific β-tubulin isotype present. The βIII isotype consistently demonstrates weaker interactions with taxanes.[2][3] |

Disruption of Microtubule Dynamics

The stabilization of microtubules by paclitaxel has profound consequences on their dynamic properties. The normal process of dynamic instability, characterized by phases of polymerization and depolymerization, is suppressed. This leads to the formation of stable, non-functional microtubule bundles.

Table 2: Quantitative Effects of Paclitaxel on Microtubule Dynamics

| Parameter | Effect of Paclitaxel | Cell Line | Reference |

| Shortening Rate | Inhibited by 26-32% | A-498 and Caov-3 | [4] |

| Growing Rate | Inhibited by 18-24% | A-498 and Caov-3 | [4] |

| Dynamicity | Inhibited by 31-63% | A-498 and Caov-3 | [4] |

| Critical Nucleation Concentration | Decreased by 89% (at 10 µM) | In vitro | Not explicitly stated in search results |

Cellular Consequences of Microtubule Stabilization

The paclitaxel-induced stabilization of microtubules triggers a cascade of cellular events, culminating in cell death.

Mitotic Arrest at the G2/M Phase

The disruption of normal spindle formation due to hyper-stabilized microtubules activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC leads to a sustained arrest of the cell cycle in the G2/M phase.

Table 3: Paclitaxel-Induced G2/M Cell Cycle Arrest

| Cell Line | Paclitaxel Concentration | Duration of Treatment | Percentage of Cells in G2/M Phase | Reference |

| T98G (Glioma) | Not Specified | Not Specified | 37.8% (Control) vs. Not specified (Treated) | [5] |

| PC-3 (Prostate Cancer) | 10 nM | 24 hours | 14.3% (Control) vs. 76.0% (Treated) | [6] |

| Sp2 (Myeloma) | 0.05 mg/L | 14 hours | 22.5% (Control) vs. 92.4% (Treated) | [7] |

| Jurkat (T-cell leukemia) | 0.05 mg/L | 14 hours | 21.5% (Control) vs. 41.3% (Treated) | [7] |

| AGS (Gastric Cancer) | 10 nM | 24 hours | Significant increase | [8] |

Note: The exact percentage of G2/M arrest can vary depending on the cell line, paclitaxel concentration, and duration of exposure.

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis. Paclitaxel activates multiple signaling pathways that converge on the apoptotic machinery.

The intrinsic, or mitochondrial, pathway is a major route for paclitaxel-induced apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. Paclitaxel treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9] This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[10]

Paclitaxel has also been shown to modulate other signaling pathways that contribute to its cytotoxic effects, including:

-

PI3K/Akt Pathway: Paclitaxel can inhibit the pro-survival PI3K/Akt signaling pathway.[11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are often activated in response to paclitaxel-induced stress and contribute to apoptosis.

-

NF-κB Pathway: The role of the NF-κB pathway in paclitaxel-induced apoptosis is complex and can be cell-type dependent.

-

TAK1-JNK Pathway: Paclitaxel can induce apoptosis through the activation of the TAK1-JNK signaling pathway.[12]

Table 4: Effect of Paclitaxel on Apoptosis-Related Proteins

| Protein | Change in Expression/Activity | Cell Line | Reference |

| Cleaved Caspase-3 | Increased | CHMm, PC9-MET | [9][10] |

| Cleaved Caspase-9 | Increased | PC9-MET | [10] |

| Cleaved PARP | Increased | PC9-MET | [10] |

| Bax | Increased | CHMm | [9] |

| Bcl-2 | Decreased | CHMm | [9] |

| Cytochrome c (cytoplasmic) | Increased | CHMm | [9] |

Concentration-Dependent Effects

Recent studies have revealed that the cytotoxic mechanism of paclitaxel is concentration-dependent. While high concentrations induce a robust mitotic arrest, clinically relevant lower concentrations may not cause a prolonged arrest. Instead, these lower concentrations lead to the formation of abnormal, multipolar spindles, resulting in chromosome mis-segregation during mitosis and subsequent cell death.

Drug Efficacy and Resistance

The cytotoxic efficacy of paclitaxel, often quantified by its half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines.

Table 5: IC50 Values of Paclitaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| Various Human Tumors | Mixed | 2.5 - 7.5 | 24 hours | [13] |

| NSCLC | Non-Small Cell Lung Cancer | 9,400 | 24 hours | [14] |

| NSCLC | Non-Small Cell Lung Cancer | 27 | 120 hours | [14] |

| SCLC | Small Cell Lung Cancer | 25,000 | 24 hours | [14] |

| SCLC | Small Cell Lung Cancer | 5,000 | 120 hours | [14] |

| SK-BR-3 | Breast Cancer (HER2+) | ~5 | 72 hours | [15] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | ~2.5 | 72 hours | [15] |

| T-47D | Breast Cancer (Luminal A) | ~1 | 72 hours | [15] |

| MCF-7 | Breast Cancer | 3,500 | Not Specified | [16] |

| BT-474 | Breast Cancer | 19 | Not Specified | [16] |

Mechanisms of resistance to paclitaxel are multifaceted and include:

-

Overexpression of drug efflux pumps: Proteins like P-glycoprotein can actively transport paclitaxel out of the cell.

-

Mutations in β-tubulin: Alterations in the paclitaxel binding site can reduce its affinity.

-

Changes in tubulin isotype expression: Increased expression of the βIII-tubulin isotype is a common mechanism of resistance.[2][3]

-

Alterations in apoptotic pathways: Dysregulation of apoptotic signaling can render cells less sensitive to paclitaxel-induced cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of paclitaxel.

Tubulin Polymerization Assay

This assay measures the effect of paclitaxel on the in vitro polymerization of purified tubulin.

-

Principle: Tubulin polymerization increases the turbidity of a solution, which can be measured by monitoring the absorbance at 350 nm over time.

-

Materials: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA), paclitaxel, temperature-controlled spectrophotometer.

-

Procedure:

-

Reconstitute purified tubulin in cold polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Aliquot the tubulin/GTP mixture into pre-warmed microplate wells at 37°C.

-

Add paclitaxel or vehicle control to the wells.

-

Immediately begin monitoring the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

-

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization is determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau.[17]

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of paclitaxel on the microtubule network within cells.

-

Principle: Cells are fixed and permeabilized, and microtubules are labeled with a primary antibody specific to α- or β-tubulin, followed by a fluorescently labeled secondary antibody.

-

Materials: Cells grown on coverslips, paclitaxel, paraformaldehyde (PFA) or methanol for fixation, Triton X-100 for permeabilization, primary anti-tubulin antibody, fluorescently labeled secondary antibody, DAPI for nuclear staining, mounting medium, fluorescence microscope.

-

Procedure:

-

Treat cells with paclitaxel or vehicle control for the desired time.

-

Wash cells with PBS and fix with 4% PFA or ice-cold methanol.

-

Permeabilize cells with 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA).

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides and visualize using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are fixed and their DNA is stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

-

Materials: Cells, paclitaxel, PBS, 70% ethanol for fixation, PI staining solution (containing RNase A), flow cytometer.

-

Procedure:

-

Treat cells with paclitaxel or vehicle control.

-

Harvest cells and wash with PBS.

-

Fix cells by dropwise addition of cold 70% ethanol while vortexing.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend cells in PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis: Generate a histogram of fluorescence intensity. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5][6]

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression and activation of key proteins involved in apoptosis.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

-

Materials: Cells, paclitaxel, lysis buffer, protein assay reagents, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer, primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.

-

Procedure:

-

Treat cells with paclitaxel or vehicle control.

-

Lyse cells and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody of interest.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and detect the signal.

-

-

Data Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Paclitaxel-induced signaling pathways leading to apoptosis.

Experimental Workflows

Caption: General experimental workflow for studying Paclitaxel's mechanism.

Conclusion

Paclitaxel's mechanism of action is a well-defined yet complex process initiated by its binding to β-tubulin and the subsequent stabilization of microtubules. This primary action disrupts the delicate balance of microtubule dynamics, leading to mitotic arrest and the activation of multiple signaling pathways that culminate in apoptosis. The concentration-dependent nature of its cytotoxic effects and the diverse mechanisms of resistance highlight the ongoing need for research to optimize its therapeutic use. This guide provides a foundational understanding of paclitaxel's core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to combat cancer.

References

- 1. Modeling the interaction of paclitaxel with beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rationalization of paclitaxel insensitivity of yeast β-tubulin and human βIII-tubulin isotype using principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mechanisms of the Growth Inhibitory Effects of Paclitaxel on Gefitinib-resistant Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Discovery and Enduring Legacy of Paclitaxel: A Technical Guide

Introduction

Paclitaxel, a cornerstone of modern chemotherapy, represents a landmark achievement in natural product drug discovery. Its journey from the bark of the Pacific yew tree to a widely used therapeutic agent is a testament to decades of scientific perseverance and innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying paclitaxel for researchers, scientists, and drug development professionals. The following sections detail the pivotal moments in its development, present key quantitative data, outline detailed experimental protocols, and visualize the complex biological pathways it influences.

A Serendipitous Discovery and a Long Road to the Clinic: A Historical Overview

The story of paclitaxel began in the early 1960s as part of a large-scale plant screening program initiated by the U.S. National Cancer Institute (NCI) to identify natural compounds with anticancer activity.[1][2] In 1962, botanist Arthur Barclay collected a sample of bark from the Pacific yew tree, Taxus brevifolia.[1] Crude extracts of this bark demonstrated significant cytotoxic activity against cancer cells, sparking further investigation.[1]

The arduous task of isolating the active compound was undertaken by Drs. Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute.[3] In 1971, they successfully isolated and elucidated the complex structure of the molecule, which they named "taxol".[3] Initial preclinical studies in the 1970s showed its activity against various tumor models, including mouse melanoma and mammary tumors.[2]

Despite its promising antitumor activity, the development of paclitaxel was fraught with challenges. The low abundance of the compound in the slow-growing Pacific yew tree created a significant supply issue.[1] Furthermore, its poor water solubility made formulation for intravenous administration a major hurdle.[4] This was eventually overcome by formulating paclitaxel in a mixture of Cremophor EL and dehydrated alcohol.[4]

The 1980s saw the commencement of clinical trials which documented the drug's safety profile and demonstrated its efficacy, particularly in patients with refractory ovarian cancer.[5] A pivotal moment came in 1992 when the U.S. Food and Drug Administration (FDA) approved paclitaxel (trademarked as TAXOL® by Bristol-Myers Squibb) for the treatment of this condition.[3] Subsequently, its approval was expanded to include breast cancer, non-small cell lung cancer (NSCLC), and AIDS-related Kaposi's sarcoma.[1]

To address the supply challenge, significant research efforts were directed towards alternative production methods. In 1994, Robert A. Holton's research group achieved the first total synthesis of paclitaxel, a landmark in organic chemistry.[3] Around the same time, a more commercially viable semi-synthetic route was developed, utilizing a precursor molecule, 10-deacetylbaccatin III, which is more readily available from the needles of the European yew (Taxus baccata).[3]

Quantitative Data: Efficacy and Pharmacokinetics

The clinical and preclinical efficacy of paclitaxel has been extensively documented. The following tables summarize key quantitative data, providing a comparative overview for researchers.

Clinical Trial Response Rates

| Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Citation(s) |

| Ovarian Cancer (Platinum-Refractory) | Paclitaxel (135 mg/m² over 24 hours) | 22% (4% Complete Response, 18% Partial Response) | [] |

| Weekly Paclitaxel | 20% - 62% | [4] | |

| Breast Cancer | Weekly Paclitaxel (90 mg/m²) | 55% | [7] |

| Weekly Paclitaxel (80 mg/m²) | 40.5% (4.1% Complete Response, 36.5% Partial Response) | [1] | |

| Non-Small Cell Lung Cancer (NSCLC) | Single-agent Paclitaxel (24-hour infusion) | 21% - 24% | [8] |

| Single-agent Paclitaxel (3-hour infusion) | 28.5% | [8] | |

| Weekly Paclitaxel | 8% - 56% | [9][10] | |

| AIDS-Related Kaposi's Sarcoma | Paclitaxel (100 mg/m² every 2 weeks) | 56% - 59% | [11] |

| Paclitaxel (135 mg/m² every 3 weeks, dose-escalated) | 71.4% | [12][13] |

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| NCI-60 Panel (Mean GI50) | Various | ~10 | [14] |

| SK-BR-3 | Breast Cancer (HER2+) | ~5 | [8] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | ~7 | [8] |

| T-47D | Breast Cancer (Luminal A) | ~4 | [8] |

| Various Human Tumor Cell Lines | Various | 2.5 - 7.5 | [15] |

Human Pharmacokinetics

The pharmacokinetic profile of paclitaxel is complex and exhibits non-linear characteristics, particularly with shorter infusion times.[16]

| Parameter | Value | Infusion Details | Citation(s) |

| Maximum Concentration (Cmax) | 5.1 µM (median) | 175 mg/m² over 3 hours | [16] |

| Clearance (CL) | 12.0 L/h/m² (median) | 175 mg/m² over 3 hours | [16] |

| Time above 0.05 µM (T>0.05 µM) | 23.8 hours (median) | 175 mg/m² over 3 hours | [16] |

| Protein Binding | 89% - 98% | - | [5] |

| Volume of Distribution (Vd) | ~182 L/m² | - | [5] |

| Primary Metabolism | CYP2C8 and CYP3A4 | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and characterization of paclitaxel.

Isolation of Paclitaxel from Taxus brevifolia Bark

This protocol outlines a general procedure for the extraction and purification of paclitaxel from its natural source.

1. Extraction:

-

Air-dry and grind the bark of Taxus brevifolia to a fine powder.

-

Macerate the powdered bark in methanol or ethanol at room temperature for 24-48 hours.

-

Filter the mixture to collect the solvent extract.

-

Concentrate the extract under reduced pressure to yield a crude extract.

2. Partitioning:

-

Suspend the crude extract in a water/methanol mixture.

-

Perform a liquid-liquid partition with a non-polar solvent such as hexane to remove lipids and other non-polar compounds.

-

Extract the aqueous layer with a solvent of intermediate polarity, like dichloromethane, to isolate the taxanes.

-

Evaporate the organic solvent to obtain a taxane-enriched fraction.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the taxane-enriched fraction in a minimal amount of a suitable solvent.

-

Apply the solution to a silica gel column.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify paclitaxel-containing fractions.

-

-

Reversed-Phase HPLC:

-

Further purify the paclitaxel-containing fractions using a C18 reversed-phase HPLC column.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Monitor the eluent at 227 nm.

-

4. Crystallization:

-

Concentrate the purified paclitaxel fractions.

-

Crystallize paclitaxel from a suitable solvent system (e.g., acetone-hexane).

-

Collect the crystals by filtration and dry under vacuum.

In Vitro Microtubule Polymerization Assay (Turbidimetric)

This assay measures the effect of paclitaxel on the assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin protein (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

-

GTP solution (10 mM)

-

Paclitaxel stock solution (in DMSO)

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) and GTP (1 mM) in polymerization buffer.

-

Add paclitaxel at various concentrations (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Add the tubulin reaction mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

Data Analysis:

-

Plot absorbance versus time. The rate of polymerization is determined from the initial slope of the curve, and the extent of polymerization is indicated by the plateau. Paclitaxel will increase both the rate and extent of polymerization in a concentration-dependent manner.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of paclitaxel on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Paclitaxel

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to attach overnight. Treat the cells with the desired concentration of paclitaxel or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Data Analysis:

-

Use cell cycle analysis software to generate a DNA content histogram. The software will de-convolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Paclitaxel treatment will typically result in an accumulation of cells in the G2/M phase.

Visualizing the Paclitaxel Universe: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows in paclitaxel's discovery and the signaling pathways it modulates.

Drug Discovery and Development Workflow

Mechanism of Action: Microtubule Stabilization

Paclitaxel-Induced Apoptosis Signaling Pathway

Conclusion

The discovery and development of paclitaxel is a landmark in the history of cancer chemotherapy.[1] From its origins in the bark of the Pacific yew to its current role as a critical therapeutic agent, paclitaxel's journey highlights the importance of natural product screening, the challenges of drug development, and the power of innovative chemistry to overcome supply limitations. Its unique mechanism of action, the stabilization of microtubules, has not only provided an effective treatment for a range of cancers but has also opened up new avenues of research into the intricacies of cell division and apoptosis. This technical guide serves as a comprehensive resource for the scientific community, encapsulating the pivotal data and methodologies that have defined our understanding of this remarkable molecule. The continued study of paclitaxel and its derivatives promises to yield further insights into cancer biology and contribute to the development of next-generation therapeutics.

References

- 1. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 2. news-medical.net [news-medical.net]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Paclitaxel dependent cell lines reveal a novel drug activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Randomized Trial of Paclitaxel versus Pegylated Liposomal Doxorubicin for Advanced Human Immunodeficiency Virus-associated Kaposi’s Sarcoma: Evidence for Symptom Palliation from Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paclitaxel is safe and effective in the treatment of advanced AIDS-related Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. benchchem.com [benchchem.com]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stemcell.com [stemcell.com]

- 16. researchgate.net [researchgate.net]

The Botanical Treasure and its Microbial Allies: A Technical Guide to the Natural Sources of Paclitaxel

For decades, the potent anti-cancer agent Paclitaxel (Taxol) has been a cornerstone of chemotherapy, its complex molecular structure a testament to the intricate biosynthetic capabilities of nature.[1][2] This technical guide provides an in-depth exploration of the primary and alternative natural sources of Paclitaxel, offering researchers, scientists, and drug development professionals a comprehensive overview of its origins, biosynthesis, and extraction methodologies.

Primary Natural Source: The Taxus Genus

The genus Taxus, commonly known as yew, stands as the original and most well-known natural source of Paclitaxel.[1] Initially isolated from the bark of the Pacific yew (Taxus brevifolia), this discovery sparked immense interest in the therapeutic potential of this complex diterpenoid.[3][4] However, the low abundance of Paclitaxel in the bark and the slow-growing nature of the tree posed significant challenges to sustainable production, prompting the exploration of other Taxus species and alternative plant parts.[1][5]

Research has since revealed that various Taxus species, including Taxus baccata, Taxus chinensis, Taxus cuspidata, Taxus media, and Taxus wallichiana, also produce Paclitaxel and its precursors.[1][6][7] The concentration of these compounds varies significantly between species, individual plants, and different tissues such as needles, twigs, and roots.[8][9][10] Needles have emerged as a more sustainable source as they can be harvested without killing the tree.[5][9]

Quantitative Yield of Paclitaxel and Related Taxanes from Taxus Species

The following table summarizes the reported yields of Paclitaxel and its key precursor, 10-deacetylbaccatin III (10-DAB III), from various Taxus species and plant parts. This data is crucial for evaluating the economic viability of different sources for commercial production.

| Taxus Species | Plant Part | Compound | Yield (% of extracted dry weight or mg/g) | Reference |

| Taxus brevifolia | Needles | Paclitaxel | 0.006% | [8] |

| Taxus baccata cv. Repandens | Needles | Paclitaxel | 0.003% | [8] |

| Taxus canadensis | Needles | Paclitaxel | 0.009% | [8] |

| Taxus cuspidata | Paclitaxel | 1.67 mg/g | [7] | |

| Baccatin III | 0.65 mg/g | [7] | ||

| Taxus media | Paclitaxel | 1.22 mg/g | [7] | |

| Taxus mairei | Paclitaxel | 0.66 mg/g | [7] | |

| 10-DAB III | 0.85 mg/g | [7] | ||

| Taxus yunnanensis | Twigs (Growing) | Paclitaxel | 0.011% | [10] |

| Twigs (Dormant) | Paclitaxel | 0.001% | [10] | |

| Taxus baccata | Needles | Paclitaxel | 0.035 +/- 0.006% | [9] |

| Dark Bark | Paclitaxel | 0.012 +/- 0.001% | [9] |

Alternative Natural Sources: The Fungal Endophytes

A groundbreaking discovery revealed that endophytic fungi residing within the tissues of Taxus and other plants are also capable of producing Paclitaxel.[11][12] This finding opened up a new avenue for Paclitaxel production through fermentation, which offers several advantages over plant-based extraction, including faster growth rates and the potential for process optimization.[12]

Numerous fungal species have been identified as Paclitaxel producers, including Taxomyces andreanae, the first such fungus to be discovered, as well as various species of Aspergillus, Fusarium, Phoma, and Metarrhizium.[12][13][14][15] The yields of Paclitaxel from fungal fermentation are generally lower than those from Taxus plants but represent a promising area of ongoing research and development.[12][13]

Paclitaxel Production by Select Endophytic Fungi

The table below highlights some of the reported Paclitaxel yields from different endophytic fungal strains.

| Fungal Species | Host Plant | Paclitaxel Yield (µg/L or mg/L) | Reference |

| Phoma medicaginis | Taxus wallichiana var. mairei | 1.215 mg/L (whole broth) | [13] |

| Aspergillus fumigatiaffinis | Artemisia judaica | 110.23 µg/L | [14] |

| Metarrhizium anisopliae H-27 | Taxus chinensis | 846.1 µg/L | [12] |

| Phoma betae SBU-16 | Gingko biloba | 795 µg/L | [12] |

| Cladosporioides cladosporioides | Taxus media | 800 µg/L | [12] |

| Aspergillus fumigatus EPTP-1 | Podocarpus sp. | 560 µg/L | [12] |

| Aspergillus fumigatus | Taxus sp. | 1590 µg/L | [12] |

| Cladosporium oxysporum | Moringa oleifera | 550 µg/L | [12] |

| Aspergillus aculeatinus | Taxus chinensis var. mairei | 1137.56 µg/L | [12] |

| Pestalotiopsis hainanensis | Ailuropoda melanoleuca | 1466 µg/L | [12] |

Biosynthesis of Paclitaxel

The biosynthetic pathway of Paclitaxel is a complex series of enzymatic reactions that convert the general diterpenoid precursor geranylgeranyl diphosphate (GGPP) into the final intricate molecule.[1][16] Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing Paclitaxel production in both plants and microorganisms.

The pathway can be broadly divided into three main stages:

-

Formation of the Taxane Skeleton: GGPP is cyclized by taxadiene synthase (TS) to form taxadiene, the initial tricyclic diterpene core of Paclitaxel.[1]

-

Oxygenation and Acylation of the Taxane Core: A series of cytochrome P450 monooxygenases and acetyltransferases modify the taxadiene skeleton through hydroxylation and acetylation reactions to produce baccatin III.[12][16]

-

Attachment of the C-13 Side Chain: The final stage involves the attachment of a phenylisoserine side chain to the C-13 position of baccatin III, a crucial step for the drug's anti-cancer activity.[16]

Caption: Simplified overview of the Paclitaxel biosynthetic pathway.

Experimental Protocols: Extraction and Purification

The isolation and purification of Paclitaxel from natural sources is a multi-step process that typically involves solvent extraction followed by chromatographic separation. The following provides a general methodology based on established protocols.

Extraction from Taxus Plant Material

Objective: To extract Paclitaxel and other taxanes from dried and ground Taxus plant material (e.g., needles, bark).

Materials:

-

Dried and powdered Taxus plant material

-

Methanol or ethanol (70-100%)

-

Large extraction vessel

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Submerge the powdered plant material in methanol or ethanol in the extraction vessel. The solvent volume should be sufficient to fully cover the plant material.[17]

-

Allow the mixture to soak for 6-24 hours at room temperature with occasional agitation.[17] For more efficient extraction, a continuous recycling system where the extract is sprayed back over the plant material can be employed.[17]

-

After the extraction period, filter the mixture to separate the solid plant residue from the liquid extract.

-

Repeat the extraction process on the plant residue 2-3 more times with fresh solvent to maximize the yield.

-

Combine all the liquid extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the majority of the alcohol.[17]

Liquid-Liquid Partitioning

Objective: To separate Paclitaxel and other relatively nonpolar taxanes from the more polar, hydrophilic compounds in the crude extract.

Materials:

-

Concentrated plant extract

-

Chloroform or dichloromethane

-

Separatory funnel

Procedure:

-

Transfer the concentrated aqueous extract to a separatory funnel.

-

Add an equal volume of chloroform or dichloromethane to the separatory funnel.[17]

-

Shake the funnel vigorously for several minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (bottom) will contain Paclitaxel and other taxanes.[17]

-

Drain the organic layer.

-

Repeat the partitioning of the aqueous layer with fresh organic solvent 2-3 times.

-

Combine the organic fractions and concentrate them using a rotary evaporator.

Chromatographic Purification

Objective: To purify Paclitaxel from the concentrated organic extract. This is typically a multi-step process involving different chromatographic techniques.

Materials:

-

Concentrated organic extract

-

Silica gel for column chromatography

-

Appropriate solvent systems for elution (e.g., hexane/acetone, chloroform/methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column for final purification and analysis.

Procedure:

-

Silica Gel Column Chromatography (Initial Purification):

-

Dissolve the concentrated organic extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a nonpolar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of acetone in hexane).[18]

-

Collect fractions and analyze them for the presence of Paclitaxel using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing crude Paclitaxel.

-

-

Further Chromatographic Steps (as needed):

-

The pooled fractions may require further purification using additional silica gel columns with different solvent systems or other chromatographic techniques like low-pressure silica chromatography.[18]

-

-

Preparative HPLC (Final Purification):

-

The final purification is typically achieved using preparative reverse-phase HPLC on a C18 column.[18]

-

The purified Paclitaxel is collected, and the solvent is removed to yield the final product.

-

Caption: General workflow for the extraction and purification of Paclitaxel.

Alternative Production Strategies

Given the challenges associated with the natural supply of Paclitaxel, several alternative production strategies have been developed:

-

Plant Cell Culture: Taxus cell suspension cultures provide a controlled and sustainable method for producing Paclitaxel and its precursors.[19][20] The production can be enhanced through the use of elicitors, such as methyl jasmonate, which stimulate the biosynthesis of taxanes.[19][21][22]

-

Semi-synthesis: This is currently the most common method for commercial Paclitaxel production. It involves the extraction of a more abundant precursor, such as baccatin III or 10-deacetylbaccatin III, from Taxus needles, followed by the chemical attachment of the C-13 side chain.[23][24][25][26]

-

Metabolic Engineering: Advances in synthetic biology and metabolic engineering are enabling the production of Paclitaxel and its precursors in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli.[27][28] While still in development, this approach holds the promise of a highly scalable and cost-effective production platform.

References

- 1. The Taxus genome provides insights into paclitaxel biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Paclitaxel (drug) | Research Starters | EBSCO Research [ebsco.com]

- 5. researchgate.net [researchgate.net]

- 6. The Taxus genome provides insights into paclitaxel biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative metabolomic analysis reveals the variations in taxoids and flavonoids among three Taxus species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Tissue-Specific Paclitaxel in Himalayan Yew Using HPTLC-Densitometric Analysis, Assessment of Toxicological Activity, and Tissue-Specific Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution and amounts of taxol in different shoot parts of Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Insights into Taxol® biosynthesis by endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An endophytic fungus efficiently producing paclitaxel isolated from Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endophytic Aspergillus fumigatiaffinis: Novel paclitaxel production and optimization insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.isciii.es [scielo.isciii.es]

- 16. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 18. KR100706983B1 - Method for Extraction and Purification of Paclitaxel from Natural Raw Materials - Google Patents [patents.google.com]

- 19. Production of paclitaxel and the related taxanes by cell suspension cultures of Taxus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Plant cell culture for production of paclitaxel and other taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Paclitaxel production by plant-cell-culture technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]

- 25. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]

- 26. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Gala [learngala.com]

- 28. Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Paclitaxel: A Comprehensive Technical Guide on its Chemical Structure and Properties

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Paclitaxel is a complex diterpenoid pseudoalkaloid characterized by a distinctive taxane ring and an N-benzoyl-phenyl-isoserine side chain at position C-13, which is crucial for its antitumor activity.[3][4] The molecule has the empirical formula C47H51NO14 and a molecular weight of 853.91 g/mol .[2][3]

Key Structural Features:

-

Taxane Ring: A complex, tetracyclic 17-atom skeleton that forms the core of the molecule.[1]

-

C-13 Side Chain: An ester side chain at carbon 13, essential for its biological activity.

Below is a diagram illustrating the chemical structure of Paclitaxel.

Caption: Chemical structure of Paclitaxel.

Physicochemical Properties of Paclitaxel

The following table summarizes the key physicochemical properties of Paclitaxel.

| Property | Value | Reference(s) |

| Molecular Formula | C47H51NO14 | [3][5] |

| Molar Mass | 853.91 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 213–216 °C | [2] |

| Water Solubility | Approximately 10–20 mg/L (estimated) | [2] |

| Optical Rotation | -49° (in methanol) | [5] |

Mechanism of Action

Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[6] Unlike other anti-tubulin agents that cause microtubule disassembly, Paclitaxel stabilizes microtubules and protects them from depolymerization.[1][7][8] This interference with the normal dynamic function of microtubules is critical for its anti-cancer effects.

The key steps in Paclitaxel's mechanism of action are:

-

Binding to β-Tubulin: Paclitaxel binds to the β-tubulin subunit of the α,β-tubulin heterodimers within microtubules.[1][9][10] This binding site is located on the inner surface of the microtubule.[9]

-

Microtubule Stabilization: This binding promotes the assembly of tubulin into hyper-stable, non-functional microtubules and prevents their disassembly.[6][8][9]

-

Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is crucial for chromosome segregation during cell division.[1][9] This leads to an arrest of the cell cycle at the G2/M phase.[6][9]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the cell's apoptotic pathways, leading to programmed cell death.[7][9]

The following diagram illustrates the mechanism of action of Paclitaxel.

Caption: Paclitaxel's mechanism of action on microtubule dynamics.

Signaling Pathways

Paclitaxel has been shown to modulate several signaling pathways, which contributes to its cytotoxic effects. These include:

-

PI3K/AKT Pathway: Paclitaxel can inhibit the PI3K/AKT survival pathway, which is often overactive in cancer cells, thereby promoting apoptosis.[11][12]

-

MAPK/ERK Pathway: The drug can activate the MAPK/ERK pathway, which can also lead to apoptosis.[9][11]

-

EGFR Signaling: In some cancer cells, Paclitaxel has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway.[13]

Pharmacological Properties

The following table summarizes key pharmacokinetic parameters of Paclitaxel.

| Property | Value | Reference(s) |

| Protein Binding | 89 to 98% | [1] |

| Metabolism | Hepatic (primarily by CYP2C8 and CYP3A4) | [1] |

| Elimination Half-life | 5.8 hours | [1] |

| Excretion | Primarily fecal, with some urinary excretion | [1] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules. Light scattering or fluorescence is used to monitor the extent of polymerization.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (e.g., porcine brain tubulin) on ice with ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL.[14][15]

-

Prepare a "Tubulin Master Mix" on ice by combining the tubulin solution, GTP (to a final concentration of 1 mM), and a fluorescent reporter (e.g., DAPI).[14][15]

-

Prepare serial dilutions of Paclitaxel (as a positive control for polymerization enhancement) and test compounds in the General Tubulin Buffer at 10x the final desired concentration.[14]

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.[14]

-

Add 10 µL of the 10x compound dilutions to the appropriate wells.[14][16]

-

To initiate the reaction, add 90 µL of the ice-cold Tubulin Master Mix to each well.[14]

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence (e.g., excitation at ~360 nm and emission at ~450 nm for DAPI) every 30-60 seconds for at least 60 minutes.[14][17]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

The rate of polymerization (Vmax) and the maximum polymer mass can be calculated to determine the effect of the test compound.[16] Paclitaxel will show an enhanced rate and extent of polymerization compared to a vehicle control.[16]

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of Paclitaxel or the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.[18] Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).[17][18]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

The following diagram outlines a general workflow for evaluating the cytotoxic effects of Paclitaxel.

Caption: A typical experimental workflow for assessing Paclitaxel's cytotoxicity.

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. droracle.ai [droracle.ai]

- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. texaschildrens.org [texaschildrens.org]

early-stage research on Paclitaxel derivatives

An In-depth Technical Guide to Early-Stage Research on Paclitaxel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (PTX), first isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a potent diterpenoid and one of the most successful chemotherapeutic agents used in modern oncology.[1][2][3][4] Marketed under the brand name Taxol®, it is a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers.[3][4][5] The primary mechanism of action of Paclitaxel involves its unique ability to bind to the β-tubulin subunit of microtubules.[6] This interaction stabilizes the microtubule structure, preventing the dynamic instability required for disassembly and reorganization during cell division.[5] Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to apoptotic cell death.[7][8]

Despite its clinical success, Paclitaxel presents significant challenges. Its poor water solubility necessitates formulation with Cremophor EL and ethanol, a vehicle known to cause hypersensitivity reactions and other side effects.[4][9] Furthermore, the development of multidrug resistance, often mediated by the P-glycoprotein efflux pump, can limit its long-term efficacy.[3][9] These limitations have spurred extensive early-stage research into the development of Paclitaxel derivatives and novel formulations. The goals of this research are to enhance aqueous solubility, improve tumor targeting, overcome resistance mechanisms, and reduce systemic toxicity, thereby improving the therapeutic index of this powerful anticancer agent.[1][10] This guide provides a technical overview of these research efforts, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of Action

Paclitaxel's cytotoxic effect is initiated by its binding to the β-tubulin subunit within microtubules. This action promotes tubulin polymerization and stabilizes the resulting microtubules against depolymerization, disrupting the normal, dynamic process of microtubule assembly and disassembly essential for mitosis.[5] This interference activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M phase and subsequent induction of apoptosis.[5]

Caption: Paclitaxel's core mechanism of action, from tubulin binding to apoptosis.

Quantitative Data on Paclitaxel Derivatives

The efficacy of novel Paclitaxel derivatives is typically quantified by their cytotoxic activity in vitro and tumor growth inhibition in vivo. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are standard metrics for in vitro potency.

Table 1: In Vitro Cytotoxicity of Paclitaxel and its Derivatives

This table summarizes the cytotoxic activity of various Paclitaxel derivatives against a range of human cancer cell lines.

| Derivative/Formulation | Cancer Cell Line | IC50 / GI50 (nM) | Exposure Time | Assay Used | Reference |

| Paclitaxel | 8 Human Tumor Cell Lines | 2.5 - 7.5 | 24 h | Clonogenic Assay | [11][12] |

| C2'-PTX-FFRck | KB-3-1 (Head and Neck) | ~12 | Not Specified | Neutral Red Dye Assay | [13] |

| C7-PTX-FFRck | KB-3-1 (Head and Neck) | ~130 | Not Specified | Neutral Red Dye Assay | [13] |

| PTXPEGBBN[7-13] | NCI-H1299 (Lung) | Lower than PTX by 2.5x | 24 h & 96 h | Not Specified | [14] |

| Taxoid Analog 23 | Various (NCI-60 Panel) | ≤ 5 | Not Specified | NCI-60 Screening | [15] |

| Taxoid Analog 27 | Various (NCI-60 Panel) | ≤ 5 | Not Specified | NCI-60 Screening | [15] |

| Taxoid Analog 29 | Various (NCI-60 Panel) | ≤ 5 | Not Specified | NCI-60 Screening | [15] |

| Paclitaxel Boronic Acid Derivative 4d | A549 (Lung), HCT-116 (Colon), 4T1 (Breast) | Varies (Cell-dependent) | Not Specified | MTT Assay | [8] |

Table 2: In Vivo Efficacy of Paclitaxel Derivatives and Formulations

This table presents data from in vivo studies, demonstrating the anti-tumor effects of different Paclitaxel formulations in animal models.

| Derivative/Formulation | Tumor Model | Dosage | Outcome | Reference |

| Paclitaxel Nanoparticles (PX NPs) | HCT-15 Xenograft (Colorectal) | Not Specified | Significant inhibition in tumor growth | [16] |

| Paclitaxel Nanoparticles (PTX-NPs) + Radiotherapy | HeLa Xenograft (Cervical) | Low Dose | Tumor volume of 623.5 mm³ vs. 2347.2 mm³ in control | [17] |

| Paclitaxel Boronic Acid Derivative 4d Liposome | 4T1 Xenograft (Breast) | 8 mg/kg | 74.3% tumor inhibition (vs. 58.5% for Paclitaxel) | [8] |

| Nanoparticle Albumin-Bound Paclitaxel (nab-PTX) | Breast Cancer Patients | Not Specified | Objective Response Rate (ORR) of 61.2% vs. 57% for sb-PTX | [18] |

| Liposomal Paclitaxel | Breast Cancer Patients (Neoadjuvant) | Not Specified | Total Pathologic Complete Response (tpCR) of 34.4% | [19] |

Key Signaling Pathways

Beyond mitotic arrest, Paclitaxel and its derivatives influence several signaling pathways that regulate cell survival and proliferation. The PI3K/Akt pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer. Studies have shown that Paclitaxel can inhibit this pathway, contributing to its anti-tumor effects. For instance, in ovarian cancer models, Paclitaxel has been shown to decrease the activity of PI3K/Akt, specifically reducing the phosphorylation of Akt at Ser473, which is a key step in its activation.[20] This inhibition leads to downstream effects that favor a benign, non-tumorigenic phenotype.[20]

Caption: Paclitaxel can inhibit the pro-survival PI3K/Akt signaling pathway.

Experimental Protocols

Reproducibility is paramount in drug development. This section provides detailed methodologies for key experiments cited in early-stage Paclitaxel research.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the IC50 values of cytotoxic compounds.[8][21]

Methodology

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the Paclitaxel derivative in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated wells as a negative control and wells with vehicle only as a vehicle control.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the drug concentration on a logarithmic scale and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Clonogenic (Colony Formation) Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the long-term cytotoxic effects of a compound.[11][12]

Methodology

-

Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

-

Drug Exposure: Treat the cells with various concentrations of the Paclitaxel derivative for a defined period (e.g., 24 hours).

-

Recovery: After exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet. Count the number of colonies (typically defined as containing >50 cells).

-

Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.

Workflow for In Vitro Cytotoxicity Screening

The general process for screening new Paclitaxel derivatives for their cytotoxic potential follows a standardized workflow to ensure consistent and comparable results.

Caption: A typical experimental workflow for in vitro cytotoxicity screening.

Conclusion

Early-stage research on Paclitaxel derivatives is a dynamic and critical field in oncology drug development. Scientists are actively exploring a multitude of chemical modifications and advanced formulation strategies, such as prodrugs and nanoparticle-based delivery systems, to address the inherent limitations of Paclitaxel.[9][22] The quantitative data from in vitro and in vivo studies demonstrate significant progress, with several derivatives showing superior potency, better solubility, and enhanced efficacy in preclinical models.[8][15] Understanding the detailed experimental protocols and the complex signaling pathways affected by these new agents is essential for interpreting these findings and guiding future research. The continued development of "smart" taxanes that can be selectively delivered to tumor tissues holds the promise of improving therapeutic outcomes and reducing the burden of side effects for cancer patients.

References

- 1. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paclitaxel and It’s Derivatives as an Anticancer Agents: a Review [ijaresm.com]

- 3. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Paclitaxel anti-cancer therapeutics: from discovery to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. [vivo.weill.cornell.edu]

- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeted Delivery of Paclitaxel to Tumor Cells: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of new paclitaxel analogs and discovery of potent antitumor agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potentially Overestimated Efficacy of Nanoparticle Albumin-bound Paclitaxel compared with Solvent-based Paclitaxel in Breast Cancer: A Systemic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

In Vitro Effects of Paclitaxel on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of paclitaxel on various cancer cell lines. Paclitaxel is a potent chemotherapeutic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This document details the quantitative data on its efficacy, in-depth experimental protocols for key assays, and visual representations of the core signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity and Cellular Effects of Paclitaxel

The cytotoxic and anti-proliferative effects of paclitaxel have been extensively documented across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, as well as the impact of paclitaxel on cell cycle distribution and apoptosis.

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. These values are crucial for assessing the potency of paclitaxel against different cancer types.

| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (hours) | Assay |

| Breast Cancer | MDA-MB-231 | 0.3 - 5,000 | 72 - 96 | MTT/MTS |

| SK-BR-3 | Varies with analogs | 72 | MTS | |

| T-47D | Varies with analogs | 72 | MTS | |

| MCF-7 | 3,500 | Not Specified | MTT | |

| BT-474 | 19 | Not Specified | MTT | |

| Lung Cancer | A549 | ~3.5 | 72 | SRB |

| H1299 | ~17.3 | 72 | SRB | |

| NSCLC (Median) | 27 | 120 | Tetrazolium-based | |

| SCLC (Median) | 5,000 | 120 | Tetrazolium-based | |

| Ovarian Cancer | 7 cell lines | 0.4 - 3.4 | Not Specified | Clonogenic |

| SKOV-3 | Varies | 48 | MTT | |

| CAOV3 | Varies | 48 | MTT | |

| Prostate Cancer | LNCaP | Not Specified | Not Specified | Not Specified |

| PC3 | Not Specified | Not Specified | Not Specified | |

| Head and Neck Cancer | FaDu | <50 - >500 | 24 - 48 | Cell Viability |

| OEC-M1 | <50 - >500 | 24 - 48 | Cell Viability | |

| OC3 | <50 - >500 | 24 - 48 | Cell Viability | |

| Various Tumors | 8 cell lines | 2.5 - 7.5 | 24 | Clonogenic |

Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay method, exposure duration, and cell passage number.

Table 2: Effect of Paclitaxel on Cell Cycle Distribution

Paclitaxel is well-known for its ability to induce cell cycle arrest at the G2/M phase.

| Cell Line | Paclitaxel Concentration | Exposure Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| T98G (Glioma) | Not Specified | Not Specified | 28.7 | 15.2 | 37.8 (Control: 47.0) |

| PC-3 (Prostate) | 10 nM | 24 | 15.8 | 8.2 | 76.0 (Control: 14.3) |

| LNCaP (Prostate) | 50 nM | 36 - 48 | - | - | Arrest Observed |

| AGS (Gastric) | Indicated Conc. | 24 - 48 | - | - | Increase Observed |

| Sp2 (Myeloma) | 0.05 mg/L | 14 | 2.5 | 5 | 92.4 (Control: 22.5) |

| Jurkat (T-cell Leukemia) | 0.05 mg/L | 14 | 34.4 | 24.3 | 41.3 (Control: 21.5) |

Table 3: Induction of Apoptosis by Paclitaxel

Following G2/M arrest, paclitaxel treatment typically leads to programmed cell death, or apoptosis.

| Cell Line | Paclitaxel Concentration | Exposure Time (hours) | % Apoptotic Cells (Annexin V+) |

| PC9-MET (Lung) | Dose-dependent | 72 | Significantly Increased |

| CHMm (Canine Mammary) | 1 µM | 24 | Dose-dependent Increase |

| HNSCC cell lines | 50 nM | 24 | Significant Increase in subG1 |

| U-2 OS (Osteosarcoma) | Dose-dependent | Not Specified | Dose and Time-dependent Increase |

| EAC-bearing mice (in vivo) | Not Specified | Not Specified | Increased apoptosis observed |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of in vitro studies of paclitaxel.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Paclitaxel

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Paclitaxel Treatment: Prepare serial dilutions of paclitaxel in complete culture medium. Replace the existing medium with 100 µL of the paclitaxel-containing medium. Include untreated control wells (medium with vehicle, e.g., DMSO) and blank wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Paclitaxel-treated and control cells

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Paclitaxel-treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Distinguish cell populations based on their fluorescence:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by paclitaxel.

Materials:

-

Paclitaxel-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved caspase-3, PARP, p-Akt, p-JNK, Bcl-2)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse cells in RIPA buffer on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by Paclitaxel

Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. The primary mechanism involves the stabilization of microtubules, leading to mitotic arrest. This arrest can then trigger downstream signaling cascades that culminate in apoptosis.

Paclitaxel's Core Mechanism of Action

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The consequence is a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptotic cell death.

The Core Mechanism of Paclitaxel: A Technical Guide to Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Paclitaxel's role as a microtubule-stabilizing agent. Paclitaxel is a cornerstone of chemotherapy, and its efficacy is rooted in its unique interaction with the microtubule cytoskeleton.[1] This document details the molecular interactions, biochemical consequences, and downstream cellular effects of this interaction, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Binding and Stabilization

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers, essential for various cellular functions, particularly the segregation of chromosomes during mitosis.[1][2] Their ability to rapidly polymerize and depolymerize—a property known as dynamic instability—is critical for their function.[1][3] Paclitaxel exerts its cytotoxic effects by disrupting this dynamic equilibrium.[1]

The Paclitaxel Binding Site on β-Tubulin